6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Übersicht

Beschreibung

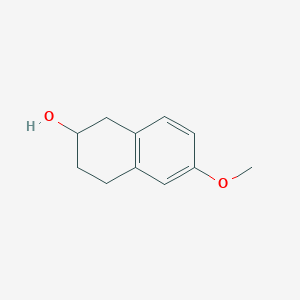

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of 6-methoxy-1-tetralone. One common method is the catalytic hydrogenation of 6-methoxy-1-tetralone using a palladium catalyst under hydrogen gas . The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Reagents such as bromine or nitric acid can be used under controlled conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Oxidation: Formation of 6-methoxy-1-tetralone or 6-methoxy-1,2-naphthoquinone.

Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

Substitution: Formation of 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol or 6-nitro-1,2,3,4-tetrahydronaphthalen-2-ol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural properties enhance drug efficacy and specificity.

Case Study: Neurological Drug Synthesis

In a study focused on synthesizing neuroprotective agents, researchers utilized this compound as a key building block. The compound was found to improve the pharmacokinetic profile of the resulting drugs significantly.

Organic Synthesis

The compound is extensively used in organic synthesis as a building block for creating complex molecules. This capability allows chemists to develop new compounds with tailored properties.

Data Table: Organic Synthesis Applications

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of various organic compounds |

| Reaction Type | Participates in nucleophilic substitutions and couplings |

| Target Compounds | Pharmaceuticals, agrochemicals |

Material Science

In material science, this compound is employed in formulating advanced materials such as polymers and coatings. Its structural properties contribute to improved durability and performance.

Case Study: Polymer Development

A recent study demonstrated that incorporating the compound into polymer matrices enhanced thermal stability and mechanical strength compared to traditional materials.

Biochemical Research

The compound plays a significant role in biochemical studies by aiding researchers in understanding enzyme interactions and metabolic pathways. This understanding is crucial for drug discovery and development.

Data Table: Biochemical Research Applications

| Research Focus | Details |

|---|---|

| Enzyme Interactions | Investigated for its effects on specific enzyme activity |

| Metabolic Pathways | Used to trace metabolic pathways in various organisms |

Agricultural Chemistry

This compound is being explored for its potential applications in agrochemicals. This includes contributions to developing safer and more effective pesticides and herbicides.

Case Study: Pesticide Development

Research indicated that formulations containing this compound exhibited enhanced efficacy against common agricultural pests while minimizing environmental impact.

Wirkmechanismus

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its potential neuroprotective effects may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

- 6-Methoxy-1-tetralone

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

- 6-Methoxy-2-phenylquinolin-4-ol

Comparison: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both methoxy and hydroxyl groups on the tetrahydronaphthalene ring, which imparts distinct chemical and biological properties. Compared to 6-Methoxy-1-tetralone, it has an additional hydroxyl group, making it more reactive in certain chemical reactions. Its structural similarity to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and 6-Methoxy-2-phenylquinolin-4-ol allows for comparative studies in terms of biological activity and therapeutic potential .

Biologische Aktivität

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (C11H14O2) is an organic compound with a molecular weight of 178.23 g/mol. Its structural characteristics include a methoxy group and a hydroxyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

- IUPAC Name: this compound

- CAS Number: 1447-87-6

- Molecular Formula: C11H14O2

- Molecular Weight: 178.23 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Inhibition zones measured up to 15 mm at concentrations of 100 µg/mL.

- Escherichia coli : Showed moderate sensitivity with inhibition zones of approximately 10 mm.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in edema volume compared to controls.

Neuroprotective Activity

This compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Studies have indicated that it can:

- Reduce oxidative stress markers in neuronal cells.

- Enhance neuronal survival in models of Parkinson's disease (PD) and Alzheimer's disease (AD).

In a PD model using MPTP-treated mice, the compound improved motor function and reduced dopaminergic neuron loss.

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems by enhancing dopamine release and inhibiting monoamine oxidase (MAO) activity.

- Antioxidant Activity : It scavenges free radicals and reduces lipid peroxidation, thereby protecting neuronal cells from oxidative damage.

- Cytokine Inhibition : By suppressing the expression of pro-inflammatory cytokines, it mitigates inflammation-related damage in neural tissues.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| 6-Methoxy-1-tetralone | C11H10O2 | Moderate antimicrobial properties |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C12H13NO | Neuroprotective effects |

| 6-Methoxy-2-phenylquinolin-4-ol | C14H13NO2 | Anticancer activity |

Case Studies

Several studies have explored the efficacy of this compound:

-

Neuroprotection in Parkinson's Disease :

- A study demonstrated that treatment with this compound significantly improved motor function in MPTP-induced PD mice models.

- Results showed a reduction in neuroinflammation markers and preservation of dopaminergic neurons.

-

Anti-inflammatory Effects :

- In a controlled study on rats with induced paw edema, administration of the compound led to a decrease in paw swelling by approximately 40% compared to untreated controls.

Eigenschaften

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYTZERMKCBGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516276 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-87-6 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.